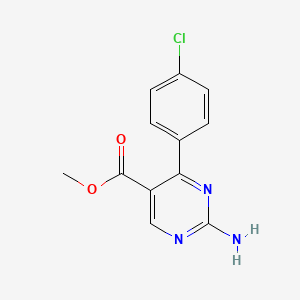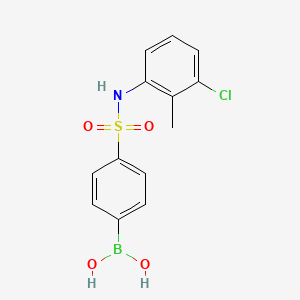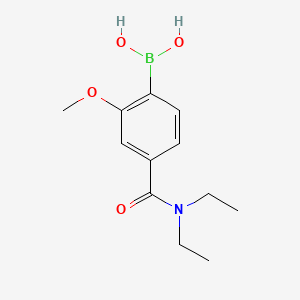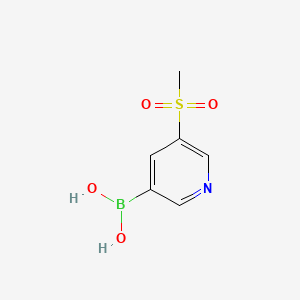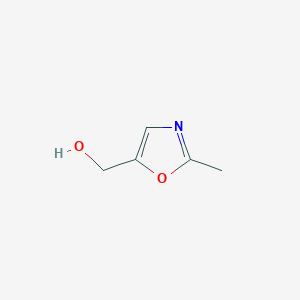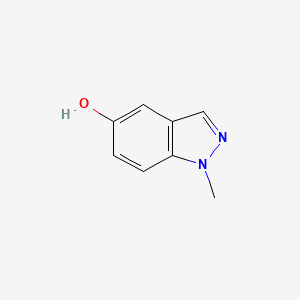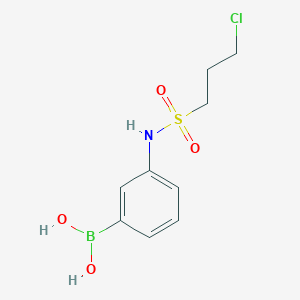
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline
Overview
Description
“3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 . It’s commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Medicine: Antimicrobial and Anticancer Applications
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline: is a compound that has shown potential in the medical field due to its structural similarity to thiazole derivatives. Thiazoles are known for their antimicrobial properties, making them valuable in the development of new antibiotics . Additionally, some thiazole derivatives have been studied for their anticancer activities, particularly in the synthesis of compounds with cytotoxic effects on tumor cell lines .
Agriculture: Agrochemical Synthesis
In agriculture, thiazole compounds, which share a core structure with 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline , are used to create agrochemicals such as fungicides and growth regulators . These compounds help protect crops from fungal infections and can enhance growth, contributing to increased agricultural productivity.
Photochemistry: Photographic Sensitizers
Thiazole derivatives are utilized in photochemistry, particularly as photographic sensitizers . The unique light-absorbing properties of these compounds make them suitable for improving the sensitivity of photographic films, which is essential for capturing images under various lighting conditions.
Industrial Applications: Vulcanization Accelerators
The industrial sector benefits from thiazole-based compounds in the vulcanization process of rubber . These compounds act as accelerators, speeding up the chemical reactions that strengthen rubber, which is crucial for manufacturing durable rubber products.
Material Science: Liquid Crystal Synthesis
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline: may find applications in material science, particularly in the synthesis of liquid crystals . Liquid crystals are essential for the production of displays in electronic devices due to their ability to modulate light.
Environmental Science: Biocides and Fungicides
In environmental science, thiazole-based compounds are used to create biocides and fungicides . These substances are important for controlling harmful organisms in various environments, from agricultural fields to urban settings.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
This compound can serve as a building block for the synthesis of a wide range of heterocyclic compounds . Its reactive sites allow for various chemical modifications, enabling the creation of diverse molecules for research and development in chemistry.
Drug Design: Antidepressants and Antiulcer Agents
Finally, in drug design, the thiazole ring found in 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is a common feature in several therapeutic agents, including antidepressants and antiulcer medications . The versatility of this structure allows for the development of drugs with specific pharmacological targets.
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,3-thiazol-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




